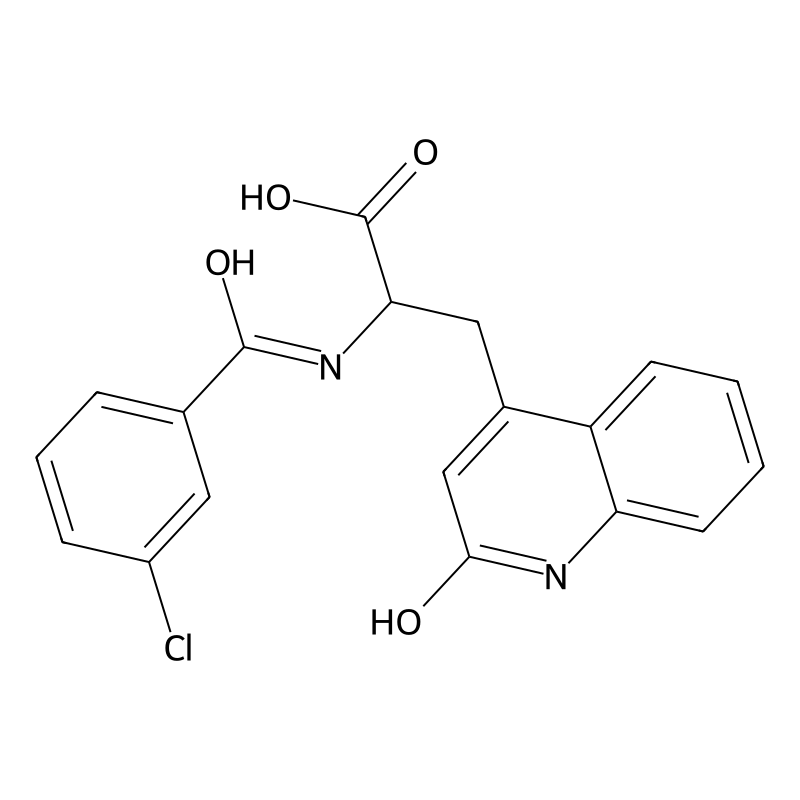Rebamipide 3-Chloro Impurity

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Pharmaceutical Analysis
Field: Pharmaceutical Analysis
Summary of the Application: Rebamipide 3-Chloro Impurity is used in the development and validation of spectrophotometric methods for the assay of Rebamipide and its impurities . These methods are crucial for ensuring the quality and safety of pharmaceutical products.
Methods of Application: Four spectrophotometric methods were developed for the quantification of Rebamipide and its impurity and degradation product . These methods include ratio difference spectrophotometry, derivative ratio spectrophotometry, a second derivative approach, and mean centering of ratio spectra .
Results or Outcomes: The proposed methods were found to be simple, selective, and sensitive in the quantification of Rebamipide and its impurity . They were validated according to International Conference on Harmonization guidelines, and statistical analyses revealed high accuracy and good precision .
Application in Synthetic Chemistry
Field: Synthetic Chemistry
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a reference material in synthetic chemistry . It is crucial for ensuring the accuracy and reliability of data analysis in this field .
Methods of Application: Rebamipide 3-Chloro Impurity is typically used in the synthesis of Rebamipide, a popular gastroprotective agent .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity as a reference material helps to improve the accuracy of synthetic processes and the quality of the final product .
Application in Pharmaceutical Quality Control
Field: Pharmaceutical Quality Control
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a reference standard for the identification and quantification of Rebamipide in pharmaceutical samples . This is important for ensuring the quality and safety of pharmaceutical products .
Methods of Application: Rebamipide 3-Chloro Impurity is used in analytical method development and validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA), or during commercial production of Rebamipide .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity in these applications helps to ensure the quality and safety of Rebamipide products .
Application in Catalysis
Field: Catalysis/Inorganics
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a catalyst in synthetic chemistry . It plays a crucial role in accelerating chemical reactions, thereby increasing the efficiency and yield of the synthesis .
Methods of Application: Rebamipide 3-Chloro Impurity is used in the synthesis of various organic compounds . It is typically added to the reaction mixture to speed up the reaction .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity as a catalyst helps to improve the efficiency and yield of the synthesis .
Application in Analytical Method Development
Field: Analytical Chemistry
Summary of the Application: Rebamipide 3-Chloro Impurity is used in the development of analytical methods for the identification and quantification of Rebamipide . This is important for ensuring the quality and safety of pharmaceutical products .
Methods of Application: Rebamipide 3-Chloro Impurity is used in the development of analytical methods, including spectrophotometric methods . These methods are then validated according to International Conference on Harmonization guidelines .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity in these applications helps to ensure the accuracy and reliability of the analytical methods .
Rebamipide 3-Chloro Impurity is a chemical compound with the molecular formula C19H15ClN2O4 and a CAS number of 90098-05-8. It is recognized as an impurity associated with Rebamipide, a drug primarily used for its gastroprotective properties, particularly in the treatment of gastric ulcers and mucosal healing. The presence of impurities like the 3-Chloro variant can significantly affect the efficacy and safety profiles of pharmaceutical formulations, making its study crucial for quality control in drug development .
The chemical behavior of Rebamipide 3-Chloro Impurity is largely influenced by its functional groups. The compound contains a chloro substituent, which can participate in nucleophilic substitution reactions. Additionally, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of various degradation products. Understanding these reactions is essential for predicting the stability and shelf life of formulations containing this impurity .
Synthesis of Rebamipide 3-Chloro Impurity typically involves chemical processes that produce Rebamipide as a primary product, with the 3-Chloro variant appearing as a byproduct. Specific synthetic routes may include chlorination reactions followed by purification steps to isolate the impurity. Detailed methodologies often involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure accurate quantification and separation from the main compound .
Rebamipide 3-Chloro Impurity serves primarily as a reference standard in pharmaceutical research and quality control laboratories. It is used to assess the purity of Rebamipide formulations and to develop analytical methods for detecting impurities in drug products. Understanding its properties and behaviors aids in ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Interaction studies involving Rebamipide 3-Chloro Impurity focus on its effects when combined with other compounds or in biological systems. Such studies are crucial for determining how this impurity might influence the pharmacokinetics and pharmacodynamics of Rebamipide. Investigating these interactions helps predict potential side effects or changes in therapeutic efficacy when this impurity is present in formulations .
Rebamipide 3-Chloro Impurity can be compared with several related compounds, particularly other derivatives of Rebamipide or similar gastroprotective agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Rebamipide | Amino acid derivative of 2-(1H)-quinolinone | Primary active ingredient |
| Rebamipide 4-Chloro Impurity | Similar structure with different chlorine position | Potentially different biological activity |
| Sucralfate | Complex polysaccharide | Different mechanism (forms protective barrier) |
| Misoprostol | Prostaglandin E1 analog | Different therapeutic use (protection against NSAID-induced ulcers) |
Rebamipide 3-Chloro Impurity stands out due to its specific chlorination at the third position, which may influence its interaction with biological targets differently than other derivatives or related compounds .
This detailed examination underscores the importance of understanding impurities like Rebamipide 3-Chloro Impurity in the context of pharmaceutical development and safety evaluation.








